molecular formula C25H26ClN3 B15038136 N-(1-(1,1'-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine

N-(1-(1,1'-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B15038136
M. Wt: 403.9 g/mol
InChI Key: HBDNRZQPLWTKBH-NHFJDJAPSA-N
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Description

N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that features a biphenyl group, a chlorobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Chlorobenzyl Group: The chlorobenzyl group can be added through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the biphenyl or chlorobenzyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-fluorobenzyl)-1-piperazinamine
  • N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-bromobenzyl)-1-piperazinamine

Uniqueness

The uniqueness of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H26ClN3

Molecular Weight

403.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)ethanimine

InChI

InChI=1S/C25H26ClN3/c1-20(22-9-11-24(12-10-22)23-5-3-2-4-6-23)27-29-17-15-28(16-18-29)19-21-7-13-25(26)14-8-21/h2-14H,15-19H2,1H3/b27-20+

InChI Key

HBDNRZQPLWTKBH-NHFJDJAPSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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